1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one
Description
Properties
Molecular Formula |
C33H23NO |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1,3,3-triphenylspiro[azetidine-4,9'-fluorene]-2-one |
InChI |
InChI=1S/C33H23NO/c35-31-32(24-14-4-1-5-15-24,25-16-6-2-7-17-25)33(34(31)26-18-8-3-9-19-26)29-22-12-10-20-27(29)28-21-11-13-23-30(28)33/h1-23H |
InChI Key |
OBDBSQFPEYKQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C23C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Preparation of the fluorene derivative with appropriate functionalization at the 9-position.
- Formation of the azetidinone ring via cyclization involving an amine and a ketone or equivalent precursor.
- Construction of the spiro linkage through nucleophilic substitution or ring-closure reactions.
Preparation of the Fluorene Precursor
The fluorene moiety is often prepared or functionalized at the 9-position to introduce a leaving group or reactive site for subsequent cyclization.
- For example, 9-(3-bromophenyl)-9-phenyl-9H-fluorene can be synthesized via lithiation of 2-bromobiphenyl followed by cyclization under controlled low temperatures (-78 °C) with n-butyllithium in anhydrous tetrahydrofuran (THF).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-bromobiphenyl in anhydrous THF, cooled to -78 °C | Formation of aryllithium intermediate |
| 2 | Addition of n-BuLi (1.58 M in hexane) dropwise | Lithiation and cyclization to fluorene derivative |
| 3 | Work-up and purification | 9-(3-bromophenyl)-9-phenyl-9H-fluorene obtained |
This fluorene intermediate serves as a key building block for the spiro compound synthesis.
Formation of the Azetidinone Ring
The azetidinone ring, a four-membered lactam, is commonly formed by cyclization of β-amino ketones or by [2+2] cycloaddition reactions involving imines and ketenes.
- The triphenyl substitution at the azetidinone ring carbons is introduced by using triphenyl-substituted precursors or by nucleophilic addition of triphenyl-substituted reagents.
Spirocyclization to Form the Spiro[fluorene-azetidinone]
The spiro linkage is formed by connecting the fluorene 9-position carbon to the azetidinone ring carbon (2' position), creating a quaternary spiro center.
- This can be achieved by nucleophilic substitution or ring closure involving the fluorene intermediate and an azetidinone precursor bearing a suitable leaving group.
- The reaction conditions are generally mild to avoid ring opening or rearrangement of the sensitive azetidinone ring.
Research Findings and Reaction Mechanisms
Reaction Pathways
- According to studies on related cyclopropyl and pyridyl compounds, ring formations involving strained rings such as azetidinones proceed via concerted mechanisms rather than stepwise carbonium-ion intermediates, enhancing stability under acidic or catalytic hydrogenation conditions.
- Catalytic hydrogenation and reduction methods (e.g., using sodium borohydride or platinum catalysts) have been shown to selectively reduce intermediates without cleaving the spiro ring system, preserving the spirocyclic integrity.
Catalytic and Reductive Steps
- Catalytic hydrogenation of methobromide salts of related compounds yields piperidine derivatives without ring cleavage, indicating the robustness of the spiro ring under hydrogenation conditions.
- Sodium borohydride reduction can convert methobromide salts to corresponding piperideine intermediates, which can then cyclize to azetidinones.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Fluorene intermediate synthesis | 2-bromobiphenyl, n-BuLi, THF | -78 °C, inert atmosphere | High (not specified) | Lithiation and cyclization |
| Azetidinone ring formation | β-amino ketone or imine + ketene | Mild heating or room temp | Moderate to high | Cyclization to azetidinone |
| Spirocyclization | Fluorene intermediate + azetidinone precursor | Mild nucleophilic substitution | Moderate | Formation of spiro center |
| Catalytic hydrogenation | Methobromide salts | Pt catalyst, room temp | ~60% | Preserves ring integrity |
| Reduction | Sodium borohydride | Room temp | Moderate | Converts to piperideine intermediate |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) : Confirms the spiro linkage and substitution pattern.
- Infrared Spectroscopy (IR) : Identifies lactam carbonyl stretch (~1700 cm⁻¹) confirming azetidinone formation.
- Ultraviolet (UV) Spectroscopy : Shows characteristic fluorene absorption bands.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern consistent with triphenyl substitution and spiro structure.
Chemical Reactions Analysis
Types of Reactions: 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO or other nitroxyl radicals.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions:
Oxidation: TEMPO, 4-hydroxyTEMPO, 4-acetamidoTEMPO.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1’,3’,3’-Triphenylspiro[9H-fluorene-9,2’-azetidin]-4’-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to spirocyclic fluorene derivatives with varying heterocyclic rings and substituents (Table 1). Key differences include ring size, electronic effects, and functional groups.
Key Observations :
- Electronic Effects : Nitrile-substituted spiro-oxiranes (e.g., 7% yield in ) exhibit lower fluorescence due to electron-withdrawing effects, whereas extended π-systems (e.g., spiro-acridines in ) show strong emission for OLED applications.
Photophysical Properties
- Fluorescence : Fluorene derivatives with extended π-conjugation (e.g., spiro-acridines) exhibit strong fluorescence (λₑₘ ≈ 400–420 nm) , while chlorine-substituted analogues show reduced emission due to heavy-atom effects .
- Absorption: Methoxy substituents on fluorene derivatives (e.g., compounds 3 and 4 in ) have negligible impact on absorption maxima (~370 nm), suggesting electronic effects of the azetidinone ring may dominate in the target compound.
Biological Activity
1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one (CAS No. 15183-54-7) is a synthetic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C33H23NO
- Molar Mass : 449.54 g/mol
- Structural Characteristics : The compound features a spiro structure that incorporates both fluorene and azetidine moieties, which contribute to its unique chemical behavior and biological interactions.
Biological Activity Overview
1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one exhibits a range of biological activities that have been documented in various studies:
Anticancer Activity
Several studies have indicated that this compound possesses significant anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study 1 : In vitro studies demonstrated that treatment with 1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one resulted in a dose-dependent decrease in viability of human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
- Case Study 2 : A study reported that 1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
The biological activity of 1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one can be attributed to several mechanisms:
- Cell Cycle Modulation : The compound has been shown to induce G2/M phase arrest in cancer cells, which is critical for preventing tumor growth.
- Reactive Oxygen Species (ROS) Generation : It enhances ROS levels within cells, leading to oxidative stress that contributes to apoptosis in cancer cells.
Data Summary Table
Q & A
Q. What are the key synthetic routes for 1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step routes, including nucleophilic substitution, cyclization, and functional group protection/deprotection. For example, substituted fluorenones (e.g., 9-bromofluorene) can undergo reductive dehalogenation or cross-coupling reactions to introduce phenyl groups at specific positions . Optimizing reaction conditions (e.g., inert atmosphere, temperature control, and catalyst selection) is critical. For instance, using Pd catalysts for Suzuki-Miyaura coupling can improve aryl group introduction. Monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., dichloromethane:methanol gradients) during purification can enhance yields .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- NMR : Use - and -NMR to identify spiro junction protons (e.g., δ 4.5–5.5 ppm for azetidin protons) and aromatic protons from triphenyl groups (δ 6.8–7.8 ppm). -NMR (if applicable) can detect fluorinated substituents .
- IR : Look for carbonyl stretching (C=O) at ~1700 cm for the azetidinone ring and aromatic C-H stretches near 3050 cm .
- MS : High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (e.g., CHNO requires m/z 425.1785) and fragmentation patterns .
Q. What crystallographic strategies are effective for resolving the spirocyclic structure?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to model anisotropic displacement parameters and validate spiro geometry (e.g., dihedral angles between fluorene and azetidin rings). For monoclinic systems (e.g., space group C2/c), ensure proper handling of symmetry operations and Z-values . Programs like WinGX and ORTEP-3 aid in visualization and reporting .
Advanced Research Questions
Q. How can contradictions in spectroscopic vs. crystallographic data be resolved for this compound?
Methodological Answer: Discrepancies (e.g., unexpected -NMR splitting vs. SCXRD-derived symmetry) may arise from dynamic effects (e.g., ring puckering in solution). Perform variable-temperature NMR to assess conformational flexibility. Compare DFT-calculated structures (e.g., Gaussian or ORCA) with crystallographic data to identify static vs. dynamic distortions .
Q. What computational methods are suitable for modeling the electronic properties and conformational dynamics of this spiro compound?
Methodological Answer:
- DFT : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate HOMO-LUMO gaps, highlighting electron-deficient azetidinone regions .
- MD Simulations : Run NPT ensemble simulations (e.g., GROMACS) to study ring-puckering dynamics in explicit solvents. Analyze RMSD plots to identify stable conformers .
- Docking Studies : If bioactive, dock into target proteins (e.g., using AutoDock Vina) to assess interactions influenced by spiro steric effects .
Q. How does the triphenyl substitution pattern influence photophysical properties (e.g., fluorescence)?
Methodological Answer: The electron-rich fluorene core and electron-withdrawing azetidinone create intramolecular charge transfer (ICT) states. Measure fluorescence quantum yields (e.g., using integrating spheres) and compare with TD-DFT predictions. Substituent effects (e.g., para vs. meta phenyl groups) can tune emission wavelengths .
Q. What strategies mitigate challenges in synthesizing enantiopure spiro derivatives?
Methodological Answer:
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization steps.
- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers and assign configurations via circular dichroism (CD) .
- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., menthol esters) to form diastereomeric salts .
Q. How do steric effects from the triphenyl groups influence reactivity in ring-opening or cross-coupling reactions?
Methodological Answer: The bulky triphenyl groups hinder nucleophilic attack at the azetidinone carbonyl. Use bulky bases (e.g., LDA) or high-pressure conditions to overcome steric barriers. For cross-coupling (e.g., Buchwald-Hartwig amination), employ Pd-XPhos catalysts to enhance turnover in congested environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
